molecular formula C7H14N2O B183374 Octahydropyrazino[2,1-c][1,4]oxazin CAS No. 141108-65-8

Octahydropyrazino[2,1-c][1,4]oxazin

Katalognummer: B183374
CAS-Nummer: 141108-65-8
Molekulargewicht: 142.2 g/mol
InChI-Schlüssel: ZWNWCROZSHWHSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound with the molecular formula C7H14N2O. This compound is characterized by its unique structure, which includes a fused ring system containing both nitrogen and oxygen atoms.

Wissenschaftliche Forschungsanwendungen

Octahydropyrazino[2,1-c][1,4]oxazine has a wide range of applications in scientific research:

Wirkmechanismus

Octahydropyrazino[2,1-c][1,4]oxazine has been identified as a potent and selective ROMK inhibitor . This compound displays improved ROMK/hERG selectivity, and as a consequence, the resulting ROMK inhibitors do not evoke QTc prolongation in an in vivo cardiovascular dog model .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octahydropyrazino[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a diamine with an epoxide, leading to the formation of the desired heterocyclic ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of octahydropyrazino[2,1-c][1,4]oxazine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Octahydropyrazino[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Octahydropyrazino[2,1-c][1,4]oxazine is unique due to its fused ring system containing both nitrogen and oxygen atoms, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .

Eigenschaften

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNWCROZSHWHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141108-65-8
Record name octahydropiperazino[2,1-c]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 2
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 3
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 4
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 5
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 6
Octahydropyrazino[2,1-c][1,4]oxazine
Customer
Q & A

Q1: What makes the octahydropyrazino[2,1-c][1,4]oxazine scaffold a promising starting point for developing ROMK inhibitors?

A1: While the provided abstract doesn't delve into the specific structural reasons for selecting this scaffold, it highlights that researchers successfully discovered a potent and selective ROMK inhibitor based on this structure. [] This suggests the octahydropyrazino[2,1-c][1,4]oxazine scaffold likely possesses favorable features for interacting with the ROMK binding site. Further research exploring structure-activity relationships would be needed to elucidate the specific molecular interactions responsible for this potency and selectivity.

Q2: The abstract mentions improved pharmacokinetic properties. What does this mean in the context of drug development, and why is it important?

A2: Pharmacokinetics refers to how a drug moves through the body – its absorption, distribution, metabolism, and excretion (ADME). [] Improved pharmacokinetic properties could mean the new ROMK inhibitor demonstrates superior absorption, a longer half-life in the body, or more favorable distribution to target tissues compared to previous inhibitors. These improvements are crucial for translating a promising compound into a viable drug candidate, as they can influence dosing frequency, treatment duration, and ultimately, the drug's effectiveness and safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.